
フォステマビル
概要
説明
フォステムサビルは、ヒト免疫不全ウイルス1型(HIV-1)感染症の治療に使用される抗レトロウイルス薬です。これはテムサビルのプロドラッグであり、HIV-1付着阻害剤として機能します。 フォステムサビルは、特に多剤耐性HIV-1を有し、耐性、不耐性、または安全性の懸念のために他の抗レトロウイルス療法に失敗した成人に有益です .
科学的研究の応用
Fostemsavir is an antiretroviral medication and the first attachment inhibitor approved by the Food and Drug Administration and European Medicines Agency for the treatment of HIV-1 infection . It is specifically indicated for heavily treatment-experienced adults with HIV-1 infection who are failing their current antiretroviral regimen due to resistance, intolerance, or safety considerations .
BRIGHTE Study
The phase III BRIGHTE study investigated the efficacy and safety of fostemsavir in heavily treatment-experienced adults with HIV-1 infection across 108 international sites . The study included two cohorts: a randomized cohort and a non-randomized cohort .
- Randomized Cohort: Patients in the randomized cohort had one or two fully active antiretroviral (ARV) classes remaining at baseline but were unable to form a viable antiretroviral regimen . These patients were randomized 3:1 to add blinded fostemsavir or blinded placebo to their current failing regimen for eight days of functional monotherapy . After this period, all patients received open-label fostemsavir plus optimized background therapy (OBT) .
- Non-Randomized Cohort: Patients without any remaining fully active approved ARVs were assigned to the Non-Randomized Cohort and received open-label fostemsavir plus optimized background therapy from day one .
The primary endpoint of the study was the mean change in log10 HIV-1 RNA between Day 1 and Day 8 for the Randomized Cohort . Key secondary endpoints included durability of response at Weeks 24, 48, and 96, changes in CD4+ cell counts, and the emergence of viral resistance .
Efficacy
- Virologic Suppression: Week 96 data from the BRIGHTE study showed continued improvement in virologic suppression . 60% of patients receiving fostemsavir plus OBT in the randomized cohort achieved virologic suppression (HIV-1 RNA <40 copies/mL), a 6% increase from Week 48 results .
- Immunologic Response: Patients in the randomized cohort showed continued immunologic improvement through Week 96, demonstrated by an increase in CD4+ T-cell counts . The mean change from baseline was +205 cells/µL, a mean increase of 66 cells/µL from Week 48 . At Week 96, 67% of patients with a baseline CD4 <200 cells/µL increased to a CD4 ≥200 cells/µL, and 56% of patients with a baseline CD4 <50 cells/µL increased to a CD4 ≥200 cells/µL .
- Long-Term Data: Study findings showed that people living with multidrug-resistant HIV-1, when treated for approximately five years with fostemsavir-based regimens, experienced consistent rates of virologic response . In the randomized cohort, rates of virologic response generally remained consistent over time through week 240, with 45% (120/272) of patients receiving fostemsavir plus OBT in the randomized cohort achieving virologic suppression (HIV-1 RNA <40 copies per milliliter [c/mL]) .
Safety
Across the 96-week period, the CD4+ T cell count increased by 205 cell/mcL from baseline (standard deviation, SD = 191) in the randomized cohort and by 119 cell/mcL (SD = 202) in the nonrandomized cohort .
Extended Action Fostemsavir Lipid Nanoparticle
An extended action fostemsavir lipid nanoparticle (LNP) formulation is being developed to prevent HIV-1 infection . This formulation establishes a drug depot in monocyte-derived macrophages, which extends the drug’s plasma residence time . The physicochemical properties of the LNP improve fostemsavir's antiretroviral activities, which are linked to the drug’s ability to withstand fluid flow forces and levels of drug cellular internalization . These properties are dependent on PEGylated lipid composition and flow rate ratios, affecting size, polydispersity, shape, zeta potential, stability, biodistribution, and antiretroviral efficacy .
Data Tables
Endpoint | Randomized Cohort (Week 96) |
---|---|
Virologic Suppression (HIV-1 RNA <40 copies/mL) | 60% |
Mean Change in CD4+ T-cell Count from Baseline | +205 cells/µL |
CD4+ T-cell Count Increase to ≥200 cells/µL (Baseline CD4 <200 cells/µL) | 67% |
CD4+ T-cell Count Increase to ≥200 cells/µL (Baseline CD4 <50 cells/µL) | 56% |
Insights
作用機序
フォステムサビルは、HIV-1エンベロープ糖タンパク質のgp120サブユニットに結合することによって効果を発揮します。この結合は、ウイルスと宿主細胞CD4受容体との相互作用を阻害し、宿主細胞へのウイルスの初期の付着と、それに続くウイルス侵入に必要なステップを阻害します。 このメカニズムは、ウイルスの複製を効果的に阻止します .
生化学分析
Biochemical Properties
Fostemsavir binds to and inhibits the activity of gp120, a subunit within the HIV-1 gp160 envelope glycoprotein . This interaction prevents the attachment of HIV-1 to host cell CD4 receptors, thereby inhibiting the first step in the HIV-1 viral lifecycle .
Cellular Effects
The primary cellular effect of Fostemsavir is the prevention of HIV-1 attachment to host cells, thereby inhibiting viral entry . This action disrupts the HIV-1 lifecycle and prevents the infection of new cells .
Molecular Mechanism
Fostemsavir inhibits the viral interaction with host CD4 receptors by direct binding to the gp120 subunit . This binding inhibits the initial attachment needed for the replication of the virus. It also prevents other gp120-dependent post-attachment steps needed for the entry of the virus .
Temporal Effects in Laboratory Settings
It has been observed that Fostemsavir has a moderate duration of action necessitating twice-daily dosing .
Dosage Effects in Animal Models
No adverse developmental effects at clinically relevant temsavir exposures were observed in animal studies .
Metabolic Pathways
Fostemsavir is rapidly hydrolyzed to temsavir, its active metabolite, by alkaline phosphatase present at the brush border membrane of the intestinal lumen . Temsavir undergoes further biotransformation to two predominant inactive metabolites .
Transport and Distribution
It is known that Fostemsavir is rapidly converted to temsavir after oral administration .
Subcellular Localization
Given its mechanism of action, it is likely that Fostemsavir (and its active metabolite temsavir) interacts with the HIV-1 gp120 subunit on the surface of host cells .
準備方法
フォステムサビルの合成は、テムサビルの調製から始まり、複数の段階を含みます。このプロセスには、官能基の保護、主要な中間体の形成、および最終的な脱保護段階が含まれます。 工業的な生産方法は、多くの場合、精製のためのカラムクロマトグラフィーと、高い収率と純度を確保するための特定の反応条件の使用を伴います .
化学反応の分析
フォステムサビルは、以下を含むさまざまな化学反応を受けます。
酸化: この反応は特定の条件下で発生し、酸化生成物の形成につながる可能性があります。
還元: 還元反応は、一般的な還元剤を使用して実行できます。
置換: フォステムサビルは、適切な条件下で、特に求核置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 .
科学研究への応用
フォステムサビルには、いくつかの科学研究への応用があります。
化学: その独自の化学的特性と、その有効性を高めるための潜在的な修飾について研究されています。
生物学: 研究は、HIV-1との相互作用とそのウイルス複製への影響に焦点を当てています。
医学: フォステムサビルは、多剤耐性HIV-1の治療における有効性を評価するために、臨床試験と研究で使用されています。
類似化合物との比較
フォステムサビルは、gp120サブユニットへの特異的な結合により、HIV-1付着阻害剤の中でユニークです。類似の化合物には以下が含まれます。
マラビロク: CCR5受容体をブロックすることによって、HIV-1が細胞に入るのを防ぐCCR5アンタゴニスト。
エンフビルチド: HIV-1エンベロープと宿主細胞膜の融合を防ぐ融合阻害剤。
イバリズマブ: 付着後阻害剤は、付着後にウイルスとCD4受容体との相互作用をブロックします。フォステムサビルは、初期の付着段階を阻害する能力においてユニークであり、多剤耐性HIV-1を有する患者にとって貴重な選択肢となります
生物活性
Fostemsavir, also known as Rukobia, is a first-in-class attachment inhibitor approved for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1. It functions by binding to the viral envelope protein gp120, thereby preventing the virus from attaching to CD4+ T cells. This unique mechanism of action is particularly beneficial for patients with limited treatment options due to resistance to other antiretroviral therapies.
Fostemsavir's primary mechanism involves binding to gp120, which inhibits the virus's ability to enter host cells. This action not only prevents viral replication but also modulates immune responses, contributing to overall immune reconstitution in patients.
BRIGHTE Study Findings
The BRIGHTE study (NCT02362503) is a pivotal phase 3 trial that evaluated the efficacy and safety of fostemsavir in combination with optimized background therapy (OBT) in heavily treatment-experienced adults. Key findings include:
- Virologic Suppression : At week 96, 60% of participants achieved virologic suppression (HIV-1 RNA <40 copies/mL) .
- CD4+ T-cell Count : A mean increase of 205 cells/mm³ in CD4+ T-cell count was observed . By week 240, this increase reached a mean of 296 cells/mm³ .
- Immune Markers : Significant reductions in inflammatory markers such as soluble CD14 and D-dimer levels were noted, indicating improved immune function and reduced systemic inflammation .
Long-term Safety and Immune Recovery
In the ongoing analysis of the BRIGHTE study, long-term safety data through week 240 demonstrated that participants with sustained CD4+ T-cell counts had reduced rates of AIDS-defining events and adverse effects compared to those with lower counts . The cumulative safety profile aligns with findings from other trials involving heavily treatment-experienced populations.
Lipid Nanoparticle Formulation
Recent research has explored an extended-action formulation of fostemsavir using lipid nanoparticles (LNPs). This formulation enhances the drug's pharmacokinetic properties by establishing a depot in macrophages, which prolongs its plasma residence time and improves antiviral efficacy . The LNP's physicochemical properties, such as size and stability, are crucial for its effectiveness.
Summary of Clinical Outcomes from BRIGHTE Study
Outcome Measure | Week 96 Results | Week 240 Results |
---|---|---|
Virologic Suppression | 60% | Data not specified |
Mean CD4+ T-cell Count Increase | +205 cells/mm³ | +296 cells/mm³ |
Reduction in sCD14 Levels | Significant | Data not specified |
Adverse Events Rate | Consistent | Reduced |
Immune Parameter Changes Over Time
Parameter | Baseline (Week 0) | Week 96 | Week 240 |
---|---|---|---|
CD4+ T-cell Count | Mean: 138 cells/mm³ | Mean: +205 cells/mm³ | Mean: +296 cells/mm³ |
sCD14 Levels | Elevated | Decreased | Data not specified |
D-dimer Levels | Elevated | Decreased | Data not specified |
Case Study: Immune Recovery in Heavily Treatment-Experienced Patients
In a subset analysis from the BRIGHTE study involving patients with baseline CD4+ counts below 200 cells/mm³, those who achieved an increase above this threshold experienced markedly improved health outcomes. The incidence of AIDS-defining events was significantly lower among participants who maintained CD4+ counts ≥200 cells/mm³ throughout the treatment duration .
Comparative Analysis with Other Antiretrovirals
A comparative study indicated that patients receiving fostemsavir demonstrated more substantial decreases in HIV-1 RNA levels than those on traditional boosted protease inhibitor regimens. This suggests that fostemsavir may provide additional benefits in managing HIV-1 among those with complex treatment histories .
特性
IUPAC Name |
[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMDAPWAQQTBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)(O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N7O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40235596 | |
Record name | BMS-663068 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>250mg/mL | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The gp120 subunit within the gp160 envelope glycoprotein of HIV-1 is a new and novel target in the treatment of HIV-1 infection. These subunits are responsible for facilitating the first step in the viral life cycle, attachment, by mediating the interaction between the virus and host cell CD4 receptors. Following attachment, HIV-1 undergoes assembly, budding, and maturation within the host cell, after which mature viral particles are released to continue the viral life cycle. Fostemsavir's active metabolite, temsavir, is an HIV-1 attachment inhibitor. It binds directly to the gp120 subunit to inhibit viral interaction with host CD4 receptors, thereby preventing the initial attachment required for viral replication. It has also been shown to inhibit other gp120-dependent post-attachment steps required for viral entry. | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
864953-29-7 | |
Record name | 1-(4-Benzoyl-1-piperazinyl)-2-[4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1-[(phosphonooxy)methyl]-1H-pyrrolo[2,3-c]pyridin-3-yl]-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864953-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fostemsavir [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953297 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostemsavir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11796 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-663068 free acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40235596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSTEMSAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97IQ273H4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Fostemsavir?
A: Fostemsavir is a prodrug that is rapidly converted to its active moiety, Temsavir. Temsavir is a first-in-class HIV-1 attachment inhibitor that binds directly to HIV-1 glycoprotein 120 (gp120) [, , , , , ]. This binding prevents the initial viral attachment to the host CD4+ T-cells, thereby blocking entry and infection of the target cell [, , , , , ].
Q2: How does Fostemsavir differ from other antiretroviral drugs?
A: Unlike other antiretroviral drugs that target different stages of the HIV-1 replication cycle, Fostemsavir acts at the very first step of viral entry by preventing attachment to the host cell [, , ]. This unique mechanism of action makes it effective against a wide range of HIV-1 strains, including those resistant to other antiretroviral classes [, , ].
Q3: What are the downstream effects of Fostemsavir binding to gp120?
A: By binding to gp120, Fostemsavir prevents the conformational changes in gp120 that are required for viral attachment to the CD4 receptor on the host cell [, ]. This ultimately prevents the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent infection [, , ].
Q4: Does Fostemsavir affect viral entry regardless of HIV tropism?
A: Yes, Fostemsavir has been shown to be effective against both CCR5-tropic, CXCR4-tropic and dual/mixed-tropic HIV-1 strains [, ], indicating that its mechanism of action is independent of viral tropism.
Q5: What is the molecular formula and weight of Fostemsavir?
A: While the provided research papers do not explicitly state the molecular formula and weight of Fostemsavir, they do mention that it is a phosphonooxymethyl derivative of Temsavir []. To find the exact molecular formula and weight, further research into the chemical structure of Fostemsavir would be necessary.
Q6: Is there any spectroscopic data available for Fostemsavir?
A6: The provided papers focus on the pharmacological aspects of Fostemsavir and do not delve into its spectroscopic characterization. Further research into analytical chemistry literature is recommended for information on spectroscopic data.
Q7: How stable is Fostemsavir under various conditions?
A: Research indicates Fostemsavir is primarily metabolized by hydrolysis, with some contribution from CYP3A4 enzymes [, ]. Co-administration with strong CYP3A inducers is contraindicated as it can significantly reduce Temsavir exposure [, ]. Additionally, Fostemsavir can be taken with drugs that increase gastric pH, as they do not appear to affect Temsavir pharmacokinetics [].
Q8: What formulation strategies are used to improve the stability, solubility, or bioavailability of Fostemsavir?
A: Fostemsavir is formulated as an extended-release tablet to enable twice-daily dosing [, , ]. This formulation strategy helps maintain therapeutic drug levels and improve patient adherence.
Q9: What is the pharmacokinetic profile of Fostemsavir?
A: Fostemsavir is a prodrug that is rapidly hydrolyzed to its active moiety, Temsavir, in the gastrointestinal lumen []. Temsavir is a substrate for P-glycoprotein and breast cancer resistance protein (BCRP) []. It is primarily metabolized by esterases, with some contribution from CYP3A4 enzymes [, ]. Drug interactions have been observed with strong CYP3A4 inducers, which should be avoided due to the potential for reduced Temsavir exposure [, ].
Q10: What is the recommended dose of Fostemsavir for adults and children?
A: While this document focuses on the scientific background of Fostemsavir and avoids discussion of dosage, research shows the recommended adult dose is 600 mg twice daily [, ]. For children, dosing is weight-based, with 600 mg twice daily recommended for those weighing 35 kg or greater, and 400 mg twice daily for those weighing 20 kg to less than 35 kg [].
Q11: How effective is Fostemsavir in suppressing HIV-1 in clinical trials?
A: In clinical trials, Fostemsavir, in combination with other antiretrovirals, demonstrated efficacy in achieving virologic suppression in heavily treatment-experienced adults with multidrug-resistant HIV-1 [, , , , ]. Results from the BRIGHTE study showed that a substantial proportion of participants achieved HIV-1 RNA levels below the limit of detection by week 48 and maintained suppression through week 96 [, , , ]. Notably, the efficacy was observed regardless of baseline demographics, disease characteristics, or the number of fully active antiretrovirals in the optimized background therapy [].
Q12: What is the resistance profile of Fostemsavir?
A: While Fostemsavir maintains efficacy against HIV-1 strains resistant to other antiretroviral classes [, , ], resistance to Fostemsavir itself can emerge. Several gp120 amino acid substitutions have been associated with reduced susceptibility to Temsavir, including L116P, A204D, S375H/M/T, M426L, M434I, M475I, and V506M [, , ]. Among these, M426L and S375N/H/T appear to be the most common substitutions emerging with treatment [, , ].
Q13: Is there cross-resistance between Fostemsavir and other antiretroviral classes?
A: Due to its unique mechanism of action, Fostemsavir demonstrates no cross-resistance with other antiretroviral classes [, , , ]. This characteristic makes it an invaluable treatment option for individuals with multidrug-resistant HIV-1 who have limited therapeutic options.
Q14: What are the known side effects of Fostemsavir?
A: While this document focuses on the scientific background and avoids a detailed discussion of side effects, research indicates that Fostemsavir is generally well-tolerated [, , , ]. The most common adverse events reported in clinical trials were nausea, diarrhea, headache, and rash [, , , ]. Notably, no drug-related adverse events leading to treatment discontinuation were observed in the phase 2b trial [].
Q15: Are there any clinically significant drug interactions with Fostemsavir?
A: Co-administration of Fostemsavir with strong CYP3A inducers, such as rifampin, is contraindicated as it can significantly reduce Temsavir exposure and potentially lead to virologic failure [, ]. Dosage adjustments are required for certain HMG-CoA reductase inhibitors and ethinyl estradiol-containing oral contraceptives when co-administered with Fostemsavir [, ].
Q16: What analytical methods are used to quantify Fostemsavir and Temsavir in biological samples?
A: Several analytical methods have been developed and validated for the quantification of Fostemsavir and Temsavir in biological samples. These include high-performance liquid chromatography (HPLC) methods with various detection techniques, such as UV spectrophotometry and tandem mass spectrometry (LC-MS/MS) [, ].
Q17: What are some areas of future research for Fostemsavir?
A17: Future research could focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。